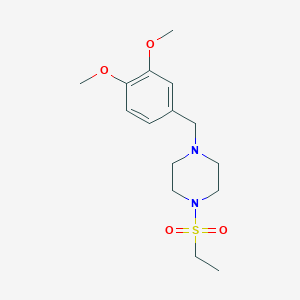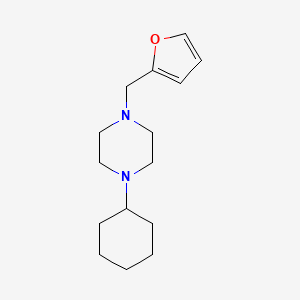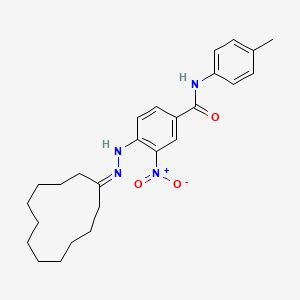![molecular formula C17H15N3O3S B10877889 2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide](/img/structure/B10877889.png)
2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide is a complex organic compound featuring a benzoxazole ring, a sulfanyl group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized via the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with thiol-containing reagents, such as thiourea, under basic conditions.
Acylation: The resulting compound is then acylated using propanoyl chloride in the presence of a base like pyridine to form the propanoyl intermediate.
Amidation: Finally, the propanoyl intermediate is reacted with 2-aminobenzamide under mild heating to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzoxazole, halobenzoxazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are studied for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The benzoxazole ring is known for its bioactivity, which can be enhanced by the presence of the sulfanyl and benzamide groups.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can intercalate with DNA, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The benzamide moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}benzamide: Similar structure but with an acetyl group instead of a propanoyl group.
2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylacetamide: Contains a dimethylacetamide moiety instead of a benzamide group.
Uniqueness
2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide is unique due to the combination of its benzoxazole, sulfanyl, and benzamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
特性
分子式 |
C17H15N3O3S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
2-[2-(1,3-benzoxazol-2-ylsulfanyl)propanoylamino]benzamide |
InChI |
InChI=1S/C17H15N3O3S/c1-10(24-17-20-13-8-4-5-9-14(13)23-17)16(22)19-12-7-3-2-6-11(12)15(18)21/h2-10H,1H3,(H2,18,21)(H,19,22) |
InChIキー |
CDOMLMIERIFIHP-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N)SC2=NC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-acetylphenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10877808.png)
![1-(3,4-Dichlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea](/img/structure/B10877821.png)


![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10877832.png)
![4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide](/img/structure/B10877835.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propan-2-yl)piperazine](/img/structure/B10877840.png)

![N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B10877844.png)
![methyl [(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10877845.png)
![9-ethyl-3-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B10877849.png)
![(3Z)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B10877864.png)
![N-(4-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B10877876.png)
![2-Oxo-2-(pyrimidin-2-ylamino)ethyl 2-chloro-6-[(phenylcarbonyl)amino]benzoate](/img/structure/B10877882.png)
